Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Overview
Description
Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21FN2O2 and its molecular weight is 292.35. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Synthesis
Compounds with complex structures, such as "Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate," are often of interest in synthetic chemistry for their potential as intermediates in the synthesis of pharmaceuticals or materials with specific properties. For instance, fluorinated compounds are crucial in medicinal chemistry due to their ability to enhance the bioactivity and metabolic stability of pharmaceuticals. The development of practical synthetic methodologies for such compounds can significantly impact various scientific fields, including drug discovery and materials science. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthetic routes for fluorinated compounds (Qiu et al., 2009).
Biomolecular Interactions and Biological Activity
Understanding the interactions between complex molecules and biological systems is a critical area of research. Compounds with specific functional groups or structural features can serve as tools to probe biological pathways, act as enzyme inhibitors, or function as ligands in receptor studies. For example, benzoxaboroles have been explored for their biological activity, showing promise in anti-bacterial, anti-fungal, and anti-protozoal applications. This demonstrates the potential of complex molecules in contributing to our understanding of biological processes and the development of therapeutic agents (Nocentini et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl (3S,4S)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHIMMQMBVVGB-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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